molecular formula C10H11FN2O B2901297 (3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034378-13-5

(3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2901297
CAS No.: 2034378-13-5
M. Wt: 194.209
InChI Key: UFIJWVROKQXOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone: is a synthetic organic compound that features a fluoromethyl group attached to an azetidine ring, which is further connected to a pyridine ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like fluoromethyl halides.

    Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine derivative using a suitable coupling agent such as a palladium catalyst under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone linkage, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Fluoromethyl halides, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology:

    Biological Probes: It can be used as a probe to study biological processes involving azetidine and pyridine derivatives.

Medicine:

    Drug Development:

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and the azetidine ring can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • (3-(Chloromethyl)azetidin-1-yl)(pyridin-3-yl)methanone
  • (3-(Bromomethyl)azetidin-1-yl)(pyridin-3-yl)methanone
  • (3-(Hydroxymethyl)azetidin-1-yl)(pyridin-3-yl)methanone

Uniqueness:

  • Fluoromethyl Group: The presence of the fluoromethyl group in (3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone imparts unique properties such as increased metabolic stability and enhanced binding affinity compared to its chloro, bromo, and hydroxy analogs.
  • Azetidine Ring: The azetidine ring provides a rigid and constrained structure, which can improve the compound’s selectivity and potency in biological applications.

Properties

IUPAC Name

[3-(fluoromethyl)azetidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-4-8-6-13(7-8)10(14)9-2-1-3-12-5-9/h1-3,5,8H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIJWVROKQXOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=CC=C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.